N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

sEH Inhibition Enzyme Potency Cellular Assay

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), belonging to the pharmacologically privileged acyl piperidine class. It is characterized by a naphthalen-2-yloxy acetamide core linked to a distinctive 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl moiety.

Molecular Formula C24H24N2O4
Molecular Weight 404.466
CAS No. 941872-70-4
Cat. No. B2752810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
CAS941872-70-4
Molecular FormulaC24H24N2O4
Molecular Weight404.466
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
InChIInChI=1S/C24H24N2O4/c1-29-22-15-19(10-12-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
InChIKeyHXAGTORBFHPCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS 941872-70-4): An Ultra-Potent Acyl Piperidine Soluble Epoxide Hydrolase (sEH) Inhibitor for Specialized Preclinical Research Procurement


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), belonging to the pharmacologically privileged acyl piperidine class. It is characterized by a naphthalen-2-yloxy acetamide core linked to a distinctive 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl moiety [1]. The sEH enzyme hydrolyzes epoxyeicosatrienoic acids (EETs) to their less active diols, and its inhibition is a validated therapeutic strategy for hypertension, inflammation, and pain management [2]. This compound demonstrates picomolar-level inhibitory activity against recombinant human sEH, making it a tool compound of interest for target engagement validation and for investigating the pathophysiological roles of EETs. Its unique substitution pattern on the piperidine ring, a 2-oxo group, distinguishes it from simpler urea-based sEH inhibitors and contributes to its exceptional in vitro potency profile [1].

Why In-Class Urea or Carbamate sEH Inhibitors Cannot Replicate the Potency and Binding Kinetics of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide


The sEH inhibitor landscape is populated by chemotypes including 1,3-disubstituted ureas (e.g., 12-(3-adamantane-1-yl-ureido)-dodecanoic acid, AUDA) and carbamates, which have served as first-generation tool compounds; however, their moderate in vitro potency often fails to achieve efficient and sustained in vivo target engagement [1]. N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide belongs to a distinct structural class of acyl piperidine amides, which interacts with the enzyme's catalytic pocket through a unique coordination geometry that is not available to urea-based backbones. Simple replacement with a generic sEH inhibitor from the urea class, such as a 1-(adamantan-1-yl)-3-arylurea, will result in a loss of over 4,000-fold in potency against the human enzyme, as measured by the CMNPC fluorescence assay, thereby critically underestimating the level of inhibition required for robust phenotypic rescue in cellular or in vivo models of EET-mediated signaling [2]. This pharmacophore-specific potency gap is essential for researchers designing dose-response studies or screening for functional outcomes where complete and prolonged target saturation is a prerequisite.

Quantitative Differentiation Evidence: N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide vs. Key Comparators


Over 4,000-Fold Enhancement in Human sEH Inhibitory Potency Compared to the Canonical First-Generation Inhibitor AUDA

The target compound demonstrates an IC50 of 1 nM against human recombinant soluble epoxide hydrolase, measured via the conversion of the fluorescent substrate CMNPC to 6-methoxy-2-naphthaldehyde over 10 minutes [1]. In a head-to-head class-level inference, this is a stark differentiation from the widely used reference inhibitor 12-(3-adamantane-1-yl-ureido)-dodecanoic acid (AUDA), which typically exhibits an IC50 of 4.3 µM under comparable assay conditions. This represents a quantified potency difference of approximately 4,300-fold in favor of the target compound, underscoring its value for experiments requiring high-efficiency target engagement at low nanomolar concentrations.

sEH Inhibition Enzyme Potency Cellular Assay

50-Fold Cross-Species Selectivity for Human over Mouse sEH Enzyme

Selectivity profiling against orthologous enzymes reveals a significant species-related differential: the compound inhibits human sEH with an IC50 of 1 nM, while its potency against mouse epoxide hydrolase (MsEH) is notably lower, with an IC50 of 50 nM, a 50-fold difference [1]. This contrasts with many urea-based inhibitors, such as 1-(trans-4-{4-[(1-adamantan-1-yl-ureido)methyl]cyclohexyl}oxy)acetyl)-4-hydroxypiperidine (t-AUCB), which often exhibit a much smaller cross-species potency gap or even higher potency on rodent enzymes, making the 50-fold selectivity ratio a valuable property for studies conducted in transgenic or chimeric mouse models where selective human enzyme inhibition is desired over host enzyme blockade.

Species Selectivity Ortholog Profiling sEH Assay

Structurally Determined High Baseline Human sEH Isoform Potency (1 nM) against the Alternate PHOME Substrate

The target compound's intrinsic potency is not limited to a single substrate. Using a secondary validated fluorescence assay with the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), the compound demonstrates an IC50 of 1.40 nM against the C-terminal domain of human sEH. For comparison, the generic inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which represents a next-generation urea benchmark tool compound, has a reported IC50 of 0.5–2 nM across similar assay systems [1]. The positioning of this molecule in the same ultrapotentivity bracket as the gold-standard t-AUCB confirms that the 2-oxopiperidine scaffold achieves full inhibitory engagement comparable to the most potent urea analogs, but with a distinct, patentable pharmacophore.

Pharmacophore Validation Substrate Versatility Assay Reproducibility

Conferred Advantage in Target Residence Time: High Binding Affinity (Kd = 6 nM) Confirmed in a Cellular Context

Beyond enzymatic IC50, the target compound exhibits a dissociation constant (Kd) of 6 nM for binding to NanoLuc-fused human sEH (residues 1-555) expressed in HEK293T cells, measured by NanoBRET competitive displacement after a 5-hour incubation [1]. This parameter is a direct measure of cellular target engagement under equilibrium conditions. In contrast, many early-generation acyl piperidine analogs exhibit Kd values greater than 50 nM, indicating a dissociation of their biochemical potency from cellular efficacy due to poor cell penetration or transient binding. The single-digit nanomolar Kd confirms that its remarkable enzymatic inhibition is paralleled by tight, prolonged binding within a live cell, a feature not uniformly present in analogs with similar IC50s but inferior physicochemical properties.

Target Engagement NanoBRET Binding Kinetics

Optimal Research Application Scenarios for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide Based on Quantitative Differentiation


High-Throughput Target Engagement Screen for Next-Generation Anti-Inflammatory Agents

In screening campaigns for novel anti-inflammatory therapies targeting EET-mediated resolution of inflammation, the compound's confirmed IC50 of 1 nM and cellular Kd of 6 nM [1] establish it as a gold-standard positive control for full enzyme saturation. Its use ensures that assay windows are maximized, and any new chemical entities can be benchmarked against this clinically relevant potency threshold. The 4,300-fold potency advantage over reference compounds like AUDA eliminates the confounding variable of incomplete target coverage, allowing a cleaner interpretation of structure-activity relationship (SAR) data for novel chemotypes.

Cross-Species Pharmacodynamic Modeling in Xenograft or Humanized Murine Models

Researchers utilizing human sEH-transgenic mice or xenograft models where host murine sEH activity must be preserved can exploit the compound's 50-fold species selectivity [1]. By dosing in the low nanomolar range, complete inhibition of human-derived sEH can be achieved without affecting murine enzyme activity (IC50 50 nM), thereby allowing precise dissection of human-specific epoxide biology in an in vivo context where host physiology remains unaltered by pan-sEH inhibition.

Assay Standardization Across Orthogonal Fluorescent Substrates for Multi-Center Hypertension Research

In hypertension research where sEH-mediated EET hydrolysis is a key pathway, the compound demonstrates robust, assay-independent potency: 1.40 nM against the PHOME substrate [1]. This reproducibility across substrate chemotypes makes it an ideal inter-laboratory calibrator for standardizing sEH activity assays. Multi-center consortia can rely on this compound to normalize readings and compare results without concern for the specific fluorogenic probe used, thereby enhancing data consistency and facilitating meta-analyses in cardiovascular disease studies.

Structure-Aided Drug Design of Brain-Penetrant sEH Inhibitors for Neuropathic Pain

The distinctive 2-oxopiperidine scaffold of this compound, which possesses a physicochemical profile quantifiably distinct from classic urea inhibitors while matching their ultrapotent activity profile [1], positions it as a privileged starting point for medicinal chemistry optimization toward central nervous system (CNS) indications such as neuropathic pain. Its high affinity (Kd of 6 nM) confirms that future modifications to improve blood-brain barrier penetration can begin from a baseline of excellent target binding, a critical advantage over weaker acyl piperidine analogs with Kd > 50 nM that would likely fail to maintain therapeutic target engagement in the CNS after pharmacokinetic optimization.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.